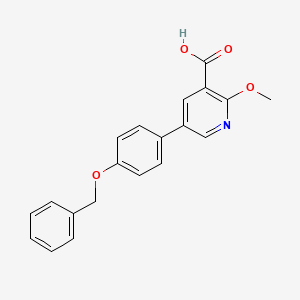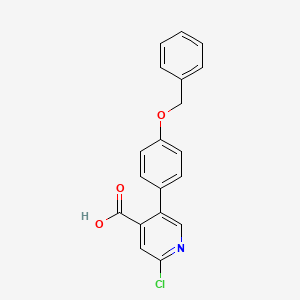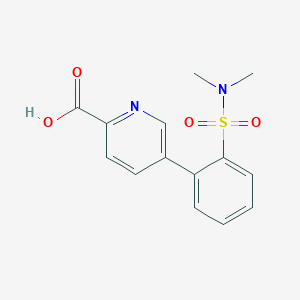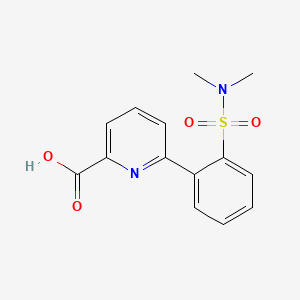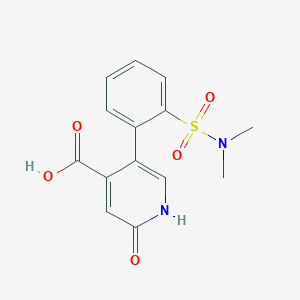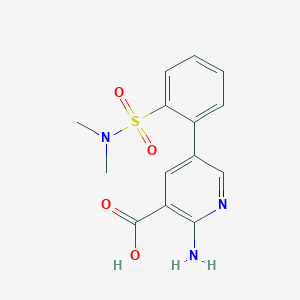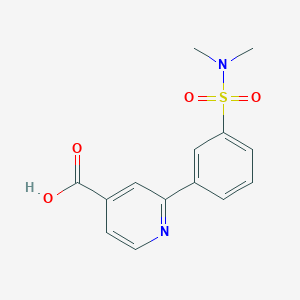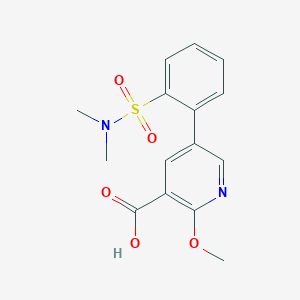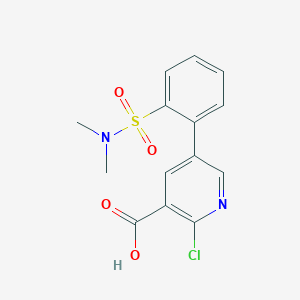
2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid (2C5DMSNA) is a chemical compound that is widely used in scientific research. It is a highly effective reagent for synthesizing a variety of compounds and has a wide range of applications in laboratory experiments. 2C5DMSNA is a white solid, with a melting point of 95°C, and is available commercially in a 95% purity grade.
Aplicaciones Científicas De Investigación
2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% is widely used in scientific research, primarily as a reagent for synthesizing a variety of compounds. It is also used as a catalyst for a variety of reactions, including the synthesis of heterocyclic compounds, the synthesis of peptides, and the synthesis of polymers. In addition, 2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% is used as a reagent in the synthesis of pharmaceuticals, including antibiotics and antifungal agents.
Mecanismo De Acción
2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% acts as a nucleophilic reagent, which means that it is capable of forming covalent bonds with other molecules. This is accomplished by the formation of a covalent bond between the sulfur atom of the dimethylsulfamoyl group and the nitrogen atom of the nicotinic acid group. This covalent bond is then used to form a variety of different compounds.
Biochemical and Physiological Effects
2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% has been found to have a number of biochemical and physiological effects. In laboratory experiments, it has been found to have an anti-inflammatory effect, and to inhibit the growth of certain bacteria and fungi. In addition, it has been found to have an inhibitory effect on the activity of certain enzymes, and to modulate the activity of certain hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% is a highly effective reagent for synthesizing a variety of compounds, and has a wide range of applications in laboratory experiments. It is relatively easy to use, and can be used to synthesize a variety of compounds in a relatively short period of time. However, it is important to note that 2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% is a highly reactive compound, and should be handled with care.
Direcciones Futuras
The potential applications of 2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% are vast, and there are a number of areas that could benefit from further research. For example, further research could be conducted on the biochemical and physiological effects of 2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95%, as well as its potential therapeutic applications. In addition, further research could be conducted on the synthesis of more complex compounds using 2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% as a reagent. Finally, further research could be conducted on the development of more efficient methods for synthesizing 2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95%.
Métodos De Síntesis
2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% can be synthesized by a number of methods. The most common method is the reaction of 2-chloro-5-nitrobenzene-1-sulfonamide with dimethylsulfoxide (DMSO) and sodium hydroxide. This reaction is carried out in a three-step process, which involves the formation of the intermediate compound 2-chloro-5-(2-dimethylsulfamoylphenyl)nicotinic acid, followed by the addition of a base, and finally the addition of a reducing agent. The resulting product is then purified and crystallized.
Propiedades
IUPAC Name |
2-chloro-5-[2-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-17(2)22(20,21)12-6-4-3-5-10(12)9-7-11(14(18)19)13(15)16-8-9/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYPKUQLTKTIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(N=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

